![molecular formula C7H8N6O2 B5292212 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole](/img/structure/B5292212.png)
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various scientific applications.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and proteins in the body, leading to the suppression of tumor growth and the inhibition of microbial and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms and fungi. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole in lab experiments include its unique properties and potential for various scientific research applications. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are various future directions for the study of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole. One direction is to further study its potential as an anticancer agent and to investigate its potential side effects. Another direction is to study its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential in various applications. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole has been achieved using various methods. One common method involves the reaction of 3,5-dimethyl-4-nitropyrazole with hydrazine hydrate and sodium hydroxide in ethanol. Another method involves the reaction of 3,5-dimethyl-4-nitropyrazole with thiosemicarbazide in the presence of sodium acetate and acetic acid. The synthesis of this compound has also been achieved using microwave irradiation and ultrasound-assisted methods.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole has shown potential in various scientific research applications. This compound has been studied for its antitumor, antimicrobial, and antifungal properties. It has also been studied for its potential as an anticancer agent and as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
5-(3,5-dimethyl-4-nitropyrazol-1-yl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c1-4-6(13(14)15)5(2)12(11-4)7-8-3-9-10-7/h3H,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVQXAGBNLVELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NN2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.